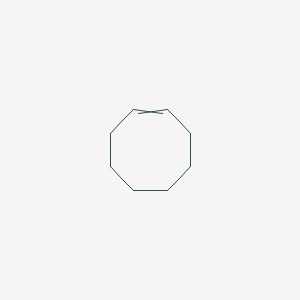

CYCLOOCTENE

概要

説明

Cyclooctene (C₈H₁₄) is an eight-membered cyclic alkene with one double bond. Its cis-isomer (CAS 931-88-4) is commonly used in organic synthesis and catalysis due to its moderate ring strain and reactivity . Key applications include its role as a monomer in polymer chemistry and a substrate in oxidation and halogenation reactions. For instance, this compound undergoes selective epoxidation (>99% selectivity) using goethite-based nanocomposites under mild conditions , and forms chlorohydrins efficiently in HCl/H₂O₂ systems with trifluoroethanol (TFE) as an activator .

準備方法

Photochemical isomerization represents the most direct method for interconverting cis- and trans-cyclooctene. The process leverages ultraviolet (UV) irradiation to excite the π-electrons of the double bond, inducing isomerization.

Flow Reactor Systems

Modern photochemical synthesis employs closed-loop flow reactors to overcome the thermodynamic preference for cis-cyclooctene. In these systems, the reaction mixture circulates through a UV-transparent quartz tube irradiated at 254 nm while passing over Ag(I)-impregnated silica gel. The trans-isomer selectively complexes with Ag(I), shifting the equilibrium toward its formation (Figure 1). Early batch photolysis methods yielded <10% trans-cyclooctene, whereas flow systems achieve 60–80% yields by continuous removal of the product .

Table 1: Comparative Yields in Photochemical Systems

| Method | Light Source | Catalyst | Yield (%) |

|---|---|---|---|

| Batch (Inoue, 1978) | 254 nm | None | 8–12 |

| Flow (Modern) | 254 nm | AgNO₃ | 60–80 |

| Microflow (Tomooka) | 254 nm | AgNO₃ | 70–85 |

Batch vs. Flow Dynamics

Batch photolysis suffers from rapid back-isomerization due to the prolonged exposure of trans-cyclooctene to UV light. Flow systems mitigate this by limiting residence time in the irradiated zone. For example, a microflow setup with two coiled reactors around a UV lamp and interchangeable AgNO₃-silica beds achieves 2.2 g/h productivity of trans-cyclooctene .

Acid-Catalyzed Addition and Transesterification

The addition of formic acid to 1,5-cyclooctadiene followed by transesterification offers a scalable route to functionalized cyclooctenes, notably cyclooctene-4-ol-1.

Formic Acid Reaction with Cyclooctadiene

Heating 1,5-cyclooctadiene with excess formic acid (molar ratio 1:1.5–1:6) at 95–105°C for 10 hours produces cyclooctenyl formate. Omission of traditional catalysts like perchloric acid reduces side reactions, increasing yields from 20% to 75% . The reaction proceeds via electrophilic addition, with the formate ester isolated by fractional distillation.

Table 2: Optimization of Acid-Catalyzed Addition

| Temperature (°C) | Time (h) | Formic Acid Ratio | Yield (%) |

|---|---|---|---|

| 60 | 24 | 1:2 | 35 |

| 95–105 | 10 | 1:4 | 75 |

| 160 (pressurized) | 6 | 1:6 | 68 |

Transesterification Process

Cyclooctenyl formate undergoes transesterification with low-boiling alcohols (e.g., methanol, isopropanol) catalyzed by butyltitanate. This step cleaves the formate ester, releasing this compound-4-ol-1 with >95% purity after distillation . The method’s scalability and absence of aqueous workup make it industrially viable.

Electrocyclic Ring Opening

4-π electrocyclic ring opening of bicyclic precursors provides stereospecific access to trans-cyclooctenes. Hsung’s pioneering work demonstrated that heating bicyclo[6.2.0]deca-2,4,6-triene derivatives at 150°C induces a conrotatory opening, yielding trans-cyclooctene with >90% stereochemical fidelity .

Substrate Design and Limitations

Electron-deficient dienes favor ring opening due to lowered activation energies. However, the requirement for multistep synthesis of bicyclic precursors limits this method to small-scale applications. Recent advances employ flow chemistry to enhance throughput, though yields remain modest (40–50%) compared to photochemical routes .

Silver-Assisted Complexation and Separation

Early isolation of trans-cyclooctene relied on its preferential complexation with Ag(I) salts. Cope’s 1953 method separated trans-cyclooctene from cis-isomers by dissolving the mixture in aqueous AgNO₃, precipitating the trans-Ag complex, and regenerating the free alkene with NH₄OH . Modern iterations integrate this principle into continuous flow systems, where AgNO₃-impregnated silica beds trap trans-cyclooctene during photoisomerization, achieving 85–90% purity .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Photochemical Flow | 60–80 | 85–90 | High | Moderate |

| Acid-Catalyzed | 70–75 | 95 | High | High |

| Electrocyclic | 40–50 | 90 | Low | Low |

| Silver Complexation | 80–85 | 90–95 | Moderate | High |

The acid-catalyzed route excels in yield and scalability for hydroxylated derivatives, while photochemical flow systems dominate trans-cyclooctene production. Electrocyclic methods remain niche due to synthetic complexity.

化学反応の分析

CYCLOOCTENE undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form 1,2-epoxycyclooctane using oxidizing agents like hydrogen peroxide in the presence of a tungsten-based catalyst. This reaction involves multiple steps, including epoxidation, hydrolysis, and oxidation.

Addition Reactions: It reacts with halogens (e.g., chlorine or bromine) in the presence of UV light or heat, leading to the formation of halo-cyclooctanes.

Substitution Reactions: cis-Cyclooctene can undergo addition reactions with carbon tetrachloride catalyzed by dichloro tris (triphenylphosphine) ruthenium (II) to yield 1-chloro-4-(trichloromethyl)cyclooctane.

科学的研究の応用

CYCLOOCTENE has diverse applications in scientific research:

Polymer Science: It is used in the synthesis of polymers and copolymers.

Biocatalysis: It is employed in the biocatalytic epoxidation to produce 1,2-epoxycyclooctane using immobilized Aspergillus niger lipase.

Bioorthogonal Chemistry: The fast reaction between 1,2,4,5-tetrazines and trans-cyclooctenes is frequently used in bioorthogonal ligations, which are valuable in fluorescent imaging, drug delivery, and radiochemistry.

作用機序

The mechanism of action of CYCLOOCTENE in various reactions involves several steps:

Epoxidation: The double bond in this compound reacts with electrophilic oxidants to form an epoxide.

Hydrolysis and Oxidation: The epoxide can undergo hydrolysis to form a diol, which can further be oxidized to form various products, including dicarboxylic acids.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Cyclooctene is compared below with three structurally related compounds: cyclooctatetraene (COT), tribenzo[a,c,g]this compound, and 1,4:7,10-Dimethanodibenzo[a,e]this compound (Dechlorane Plus).

Table 1: Structural Comparison

- Cyclooctatetraene (COT) : Unlike this compound, COT (CAS 629-20-9) has four conjugated double bonds, making it antiaromatic and highly reactive. This electronic structure limits its stability and requires careful handling .

- Benzo-Annelated Derivatives : Tribenzo[a,c,g]this compound (29) and Dechlorane Plus feature fused benzene or chlorinated dibenzo groups. These substituents enhance stability and alter electronic properties, making them suitable for specialized applications (e.g., flame retardants) .

Reactivity in Catalytic and Oxidation Reactions

Table 2: Reactivity Comparison

- This compound: Exhibits high selectivity in epoxidation (>99%) due to its single, less-strained double bond. Catalytic activity depends on the acid/base ratio of nanocomposites, with Mn-composite outperforming others (55% conversion vs. 4% for Cu-composite) .

- COT: Reactivity driven by antiaromatic instability, often participating in Diels-Alder reactions or serving as a ligand in organometallics. No direct catalytic data is available in the evidence.

- Dechlorane Plus : Chlorination reduces reactivity, making it resistant to environmental degradation .

Table 3: Application Comparison

- This compound : Widely used in oxidation studies and polymer synthesis.

- COT : Valued in materials science for its electronic properties.

- Dechlorane Plus : Industrial flame retardant with significant environmental concerns .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cyclooctene, and how do they influence experimental design in organic synthesis?

- Methodological Answer : this compound’s properties, such as its strained ring structure, boiling point (~146°C), and solubility in non-polar solvents, dictate reaction setups. For instance, its low polarity requires anhydrous conditions when using organometallic catalysts. Handling precautions (e.g., inert atmosphere for air-sensitive reactions) are critical due to its reactivity in ring-opening metathesis polymerization (ROMP). Experimental protocols should prioritize purity verification via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Relevance to Experimentation |

|---|---|---|

| Boiling Point | ~146°C | Dictates distillation conditions |

| Solubility | High in hexane, toluene | Solvent selection for reactions |

| Ring Strain | High (8-membered ring) | Drives ROMP reactivity |

Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and stereochemical outcomes?

- Methodological Answer : this compound is typically synthesized via cyclization of 1,5-dienes or dehydrohalogenation of halogenated precursors. For example, nickel-catalyzed cyclization of 1,5-cyclooctadiene yields cis-cyclooctene, while photochemical methods can produce trans isomers. Key variables include catalyst choice (e.g., Grubbs catalyst for ROMP) and temperature control to avoid side reactions like dimerization. Yield optimization often requires iterative testing of catalyst loading (e.g., 0.5–5 mol%) and solvent polarity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) resolve contradictions in reported reaction pathways for this compound’s ROMP?

- Methodological Answer : Discrepancies in ROMP mechanisms (e.g., initiation vs. propagation rate differences) can be addressed using DFT to model transition states. For example, comparing Gibbs free energy barriers for metallacycle formation across catalysts (e.g., Grubbs vs. Schrock) identifies rate-limiting steps. Basis sets (e.g., B3LYP/6-31G*) and solvent-effect simulations (e.g., COSMO model) improve accuracy. Validation requires correlating computational data with experimental kinetics (e.g., Arrhenius plots) .

Table 2: DFT Parameters for ROMP Pathway Analysis

| Parameter | Example Value/Setting | Impact on Results |

|---|---|---|

| Basis Set | B3LYP/6-31G* | Balances accuracy and computation time |

| Solvent Model | COSMO (ε = 2.3 for toluene) | Accounts for solvation effects |

| Catalyst Structure | Grubbs Generation II | Models steric and electronic effects |

Q. How should researchers address conflicting data on catalytic efficiency in this compound polymerization?

- Methodological Answer : Contradictory reports (e.g., variable turnover numbers for molybdenum vs. ruthenium catalysts) necessitate systematic variable isolation. Control experiments should standardize substrate purity (via GC-MS), solvent degassing, and catalyst activation. Meta-analysis of existing studies can identify confounding factors (e.g., moisture sensitivity in Schrock catalysts). Reproducibility requires detailed reporting of experimental conditions, as outlined in the Beilstein Journal of Organic Chemistry guidelines .

Q. What strategies are effective for stereochemical control in this compound-derived polymers?

- Methodological Answer : Stereoselectivity in ROMP can be achieved through catalyst design and monomer functionalization. For example, chiral N-heterocyclic carbene (NHC) ligands induce enantioselectivity, while endo/exo monomer coordination influences polymer tacticity. Advanced characterization techniques, such as circular dichroism (CD) spectroscopy or X-ray crystallography of model complexes, validate stereochemical outcomes. Comparative studies using deuterated monomers can elucidate mechanistic pathways .

Q. Methodological Frameworks for this compound Research

-

PICOT Adaptation for Chemistry :

- Population : this compound or derivatives.

- Intervention : Reaction conditions (e.g., catalyst, solvent).

- Comparison : Alternative synthetic routes or catalysts.

- Outcome : Yield, selectivity, polymer properties.

- Time : Reaction duration or polymerization kinetics.

This framework ensures focused, hypothesis-driven research design .

-

Ethical and Reproducibility Considerations :

特性

IUPAC Name |

cyclooctene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061310 | |

| Record name | Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-88-4 | |

| Record name | Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。